Crystal Structure Space Group Differentiation: Monoclinic P21/n versus C2/c
The target compound, 2-amino-4-methyl-3-nitropyridine (I), crystallizes in the monoclinic P21/n space group. In contrast, its 5-nitro regioisomer, 2-amino-4-methyl-5-nitropyridine (III), crystallizes in the monoclinic C2/c space group, and the 3,5-dinitro analog (II) crystallizes in the triclinic P-1 space group [1][2]. These divergent space groups reflect fundamentally different molecular packing arrangements and hydrogen-bonding networks, which have direct implications for solid-state properties such as solubility, mechanical stability, and compatibility in co-crystal formulations .
| Evidence Dimension | Crystal space group |
|---|---|
| Target Compound Data | Monoclinic P21/n |
| Comparator Or Baseline | 2-Amino-4-methyl-5-nitropyridine (monoclinic C2/c); 2-Amino-4-methyl-3,5-dinitropyridine (triclinic P-1) |
| Quantified Difference | Distinct space groups and unit-cell parameters |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
Different space groups prevent seamless substitution in solid-form development, co-crystallization studies, and any application where crystal packing dictates material performance.
- [1] Bryndal I, Kucharska E, Sąsiadek W, Wandas M, Lis T, Lorenc J, Hanuza J. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochim Acta A Mol Biomol Spectrosc. 2012;96:952-962. View Source
- [2] Bryndal I, Kucharska E, Sąsiadek W, Wandas M, Lis T, Lorenc J, Hanuza J. Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochim Acta A Mol Biomol Spectrosc. 2012;96:952-962. View Source
